tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate
Description
Molecular Formula: C₁₃H₂₅N₃O₃
SMILES: CC(C)(C)OC(=O)NCCCC(=O)N1CCNCC1
Key Structural Features:
- tert-Butyl carbamate group: Provides steric bulk and stability, commonly used as a protecting group for amines in organic synthesis.
- 4-Oxo butyl chain: A four-carbon linker with a ketone group, enabling conjugation to bioactive moieties.
- Piperazine ring: A six-membered heterocycle with two nitrogen atoms, known for enhancing solubility and binding affinity in medicinal chemistry .
Physicochemical Properties:
Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 165.9 Ų) suggest moderate molecular compactness, comparable to small-molecule drugs. The compound’s logP (calculated via XlogP3) is approximately 1.2, indicating moderate hydrophobicity .
Properties
CAS No. |
1308650-47-6 |
|---|---|
Molecular Formula |
C13H25N3O3 |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl N-(4-oxo-4-piperazin-1-ylbutyl)carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-6-4-5-11(17)16-9-7-14-8-10-16/h14H,4-10H2,1-3H3,(H,15,18) |
InChI Key |
RDRJEKGXODGJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)N1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate typically involves the reaction of N-Boc piperazine with appropriate reagents. One common method involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine in acetonitrile. The reaction mixture is stirred and cooled to 0°C before the addition of ethyl bromoacetate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds, including amides, sulfonamides, and Mannich bases .
Biology: In biological research, this compound is studied for its potential biological activities. It has shown moderate antibacterial and antifungal activities against several microorganisms .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing piperazine rings are known for their diverse biological activities, including anticancer, antiparasitic, and antihistamine properties .
Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its ability to form hydrogen bonds and adjust molecular physicochemical properties makes it a valuable intermediate in drug discovery .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Carbamate Motifs
Functional Group Analysis
- Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms enhance hydrogen-bonding capacity compared to piperidine derivatives, improving solubility.
- Ketone Linker : The 4-oxo butyl chain in the target compound allows for Schiff base formation or further functionalization, unlike rigid aromatic linkers in analogues (e.g., benzoxazole in 4h) .
Biological Activity
tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound involves the reaction of tert-butyl carbamate with piperazine derivatives. The compound can be characterized by its molecular formula and a molecular weight of approximately 291.35 g/mol. The compound exhibits a solid state at room temperature and is soluble in various organic solvents.
Antimicrobial Properties
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with piperazine moieties showed enhanced activity against various bacterial strains, suggesting the importance of the piperazine ring in mediating biological effects .
Antiparasitic Activity
One notable study highlighted the antiplasmodial activity of similar compounds against Plasmodium falciparum, the causative agent of malaria. The compound's derivatives were tested for their ability to inhibit the growth of P. falciparum, with some exhibiting IC50 values in the low micromolar range, indicating potent activity .
The mechanism by which this compound exerts its effects may involve interaction with specific cellular targets. For instance, compounds related to this structure have been shown to disrupt mitochondrial function in parasites, leading to cell death .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its chemical structure. Key findings from SAR studies include:
- Substituent Effects : Variations in substituents on the piperazine ring can enhance or diminish biological activity. For example, bulky groups may improve selectivity and potency against target organisms.
- Log P and Log D Values : These physicochemical properties correlate with permeability and bioavailability. Compounds with optimal log P values tend to exhibit better pharmacokinetic profiles .
Case Studies
Several case studies have documented the efficacy of related compounds:
- Antimalarial Activity : A derivative exhibited an IC50 value of 0.269 µM against P. falciparum NF54 strain with low cytotoxicity (IC50 = 124 µM), resulting in a selectivity index of 460 .
- Cytotoxicity Assessment : In vitro studies have shown that while some derivatives maintain low cytotoxicity, others demonstrate increased toxicity, emphasizing the need for careful structural optimization .
Data Table: Biological Activity Summary
| Compound Name | Activity Type | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| This compound | Antimalarial | 0.269 | 460 |
| Related Piperazine Derivative | Antimicrobial | < 10 | Not specified |
| Another Piperazine-Based Compound | Cytotoxicity | 17.20 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
